molecular formula C15H27NO3S B147484 Tetraethylammonium p-toluenesulfonate CAS No. 733-44-8

Tetraethylammonium p-toluenesulfonate

Cat. No. B147484
CAS RN: 733-44-8
M. Wt: 301.4 g/mol
InChI Key: QKFFSWPNFCXGIQ-UHFFFAOYSA-M
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Description

Tetraethylammonium p-toluenesulfonate (TEATos) is a chemical compound that has been utilized in various research applications. It serves as an electrolyte for electrodeposition of polybenzo[c]thiophene, providing compact and smooth films on electrodes. This compound allows for the growth of films at lower overpotentials and with fewer issues of inhomogeneity compared to other electrolytes .

Synthesis Analysis

The synthesis of related tetraalkylammonium compounds involves the reaction of chloramine T with tetraalkylammonium chlorides. Although the specific synthesis of TEATos is not detailed in the provided papers, similar compounds have been prepared and used effectively for tosylimination of phosphorus compounds and diaryl sulfides .

Molecular Structure Analysis

While the molecular structure of TEATos is not explicitly discussed in the provided papers, related compounds such as tetra-p-tolylantimony 4-methylbenzenesulfonate have been synthesized and characterized. X-ray diffraction data revealed that the antimony atoms in these molecules have a distorted trigonal bipyramidal coordination, which could suggest similar complex structures for TEATos .

Chemical Reactions Analysis

TEATos has been used as an electrolyte in the preparation of polybenzo[c]thiophene-modified electrodes. The use of TEATos in this context suggests that it can participate in electrochemical reactions, contributing to the growth of polymer films on electrodes. The compound's role in these reactions is crucial for achieving the desired film properties .

Physical and Chemical Properties Analysis

The physical and chemical properties of TEATos are inferred from its application in the preparation of polybenzo[c]thiophene-modified electrodes. TEATos allows for the deposition of thick, uniform films, indicating that it has suitable solubility and electrochemical properties for this process. Additionally, the related deep-eutectic solvents, which include tetraethylammonium chloride, have been characterized by their density, viscosity, and thermal properties, suggesting that TEATos may share some of these characteristics .

Scientific Research Applications

Electrochemical Studies

Tetraethylammonium p-toluenesulfonate (TEATos) plays a significant role in electrochemistry. Fujinaga and Sakamoto (1976) explored its impact on the polarographic reduction of alkali metal ions in non-aqueous solvents, highlighting its influence on ion-pair formation and potential shifts in electrochemical reactions (Fujinaga & Sakamoto, 1976).

Applications in Polymer Chemistry

TEATos has been utilized in the electrodeposition of polybenzo[c]thiophene, as reported by Higgins et al. (1996). It aids in creating compact, smooth films on electrodes, differing significantly from those grown using other electrolytes (Higgins et al., 1996).

Impact on Magnetoelectropolymerized Films

Mogi, Watanabe, and Motokawa (2001) discovered that bulky cations like tetraethylammonium affect the redox behavior of p-toluenesulfonate-doped polypyrrole films. Their study highlights how these cations can modify the electrochemical properties of films in magnetic fields (Mogi, Watanabe, & Motokawa, 2001).

Role in Electrolytic Reductive Coupling

Baizer (1964) demonstrated the effectiveness of TEATos in electrolytic reductive coupling processes, particularly in the synthesis of adiponitrile from acrylonitrile, showing its utility in producing high yields and efficiencies (Baizer, 1964).

In Deep-Eutectic Solvent Formation

Rodriguez Rodriguez, Machiels, and Binnemans (2019) investigated the role of TEATos in forming deep-eutectic solvents, contributing to the solubilizing of metal oxides and broadening its applicability in sustainable chemistry (Rodriguez Rodriguez, Machiels, & Binnemans, 2019).

Use in Gas Sensing Technologies

Nguyen and Potje-Kamloth (1999) demonstrated the use of TEATos-doped polypyrrole in the development of gas sensors, specifically for detecting NOx gases, highlighting its potential in environmental monitoring (Nguyen & Potje-Kamloth, 1999).

Exploring Electrical Properties of Polymers

Masuda and Asano (2003) studied the electrical and spectral properties of polypyrrole doped with TEATos, offering insights into the electrical characteristics of these polymers (Masuda & Asano, 2003).

Catalyst for Hydrolysis Reactions

Li and Ganesan (1998) used poly(4-vinylpyridinium) p-toluenesulfonate, a related compound, as a catalyst for hydrolysis reactions, demonstrating the versatility of sulfonate salts in catalytic processes (Li & Ganesan, 1998).

Analytical Applications

Berduque et al. (2005) explored the electrochemically modulated liquid-liquid extraction of ions using TEATos, showcasing its potential in analytical chemistry for sample preparation and cleanup (Berduque et al., 2005).

Safety And Hazards

Tetraethylammonium p-toluenesulfonate can cause skin and eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust, gas, or vapors, avoid contact with skin and eyes, and use personal protective equipment .

Future Directions

While specific future directions for Tetraethylammonium p-toluenesulfonate were not found in the search results, there is a growing interest in the field of organic electrosynthesis, where such compounds could potentially play a significant role .

properties

IUPAC Name

4-methylbenzenesulfonate;tetraethylazanium
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H20N.C7H8O3S/c1-5-9(6-2,7-3)8-4;1-6-2-4-7(5-3-6)11(8,9)10/h5-8H2,1-4H3;2-5H,1H3,(H,8,9,10)/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKFFSWPNFCXGIQ-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC[N+](CC)(CC)CC.CC1=CC=C(C=C1)S(=O)(=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H27NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2061062
Record name Tetraethylammonium p-toluenesulphonate
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Molecular Weight

301.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tetraethylammonium p-toluenesulfonate

CAS RN

733-44-8
Record name Tetraethylammonium p-toluenesulfonate
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Record name Tetraethylammonium p-toluenesulphonate
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Record name Ethanaminium, N,N,N-triethyl-, 4-methylbenzenesulfonate (1:1)
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Record name Tetraethylammonium p-toluenesulphonate
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Record name Tetraethylammonium p-toluenesulphonate
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Tetraethylammonium p-toluenesulfonate
Reactant of Route 2
Tetraethylammonium p-toluenesulfonate

Citations

For This Compound
387
Citations
M Iseki, K Saito, M Ikematsu, Y Sugiyama… - Journal of …, 1993 - Elsevier
The electrochemical behavior of p-toluenesulfonate-doped polypyrrole (PPy/TsO − ) in aqueous solution was analyzed by cyclic voltammetry. These films were prepared by the …
Number of citations: 52 www.sciencedirect.com
NL Weinberg, AK Hoffmann, TB Reddy - Tetrahedron Letters, 1971 - Elsevier
… We have found that molten tetraethylammonium p-toluenesulfonate (Et~,p-TS) is an excellent medium for electrochemical reduction reactions. The melt exhibits no noticeable de…
Number of citations: 53 www.sciencedirect.com
G Heo, DH Lee, KH Kim - Journal of applied polymer science, 1994 - Wiley Online Library
Polypyrrole p‐toluenesulfonate (PPTS) polymers were synthesized by the electrochemical technique from 0.2M pyrrole in 0:100, 1:99, 5:95, and 10:90 water/acetonitrile solutions …
Number of citations: 6 onlinelibrary.wiley.com
KM Choi, KH Kim, JS Choi - The Journal of Physical Chemistry, 1989 - ACS Publications
… (PATS) was synthesized by the electrochemical technique from 0.2 M aniline in 1:99 water/acetonitrile solution containing 0.1 M tetraethylammonium p-toluenesulfonate (TEATS) as …
Number of citations: 8 pubs.acs.org
SJ Higgins, C Jones, G King, KHD Slack, S Pétidy - Synthetic metals, 1996 - Elsevier
… Use of tetraethylammonium p-toluenesulfonate (TEATos) as electrolyte for electrodeposition of polybenzo[c] thiophene from CHsCN solution gives compact, smooth films on indium-…
Number of citations: 11 www.sciencedirect.com
T Fu**aga, I Sakamoto - Journal of Electroanalytical Chemistry and …, 1976 - Elsevier
… The effect of the supporting electrolytes tetraethylammonium p-toluenesulfonate, … In tetraethylammonium p-toluenesulfonate and methanesulfonate, the half-wave potentials …
Number of citations: 23 www.sciencedirect.com
EK Humphreys, MTL Casford, PK Allan… - The Journal of …, 2017 - ACS Publications
… Spectra recorded from the interface between YP50F and a 1 M tetraethylammonium p-toluenesulfonate in propylene carbonate solution showed no ordered anion adsorption without an …
Number of citations: 7 pubs.acs.org
PC Pandey, AP Mishra - Sensors and Actuators B: Chemical, 2004 - Elsevier
… of aniline based on swee** the electrode potential within −0.7 to 2.0 V versus Ag/AgCl in non-aqueous medium in the presence of tetraethylammonium p-toluenesulfonate as …
Number of citations: 75 www.sciencedirect.com
MM Baizer, JP Petrovich - Journal of The Electrochemical …, 1967 - iopscience.iop.org
… b Tetraethylammonium p-toluenesulfonate. e Initially 5.0 ml of diethyl maleate was included in the catholyte. The remainder, to a total of 25.6g {0.15 mole), was added in the course of …
Number of citations: 23 iopscience.iop.org
MM Baizer - Journal of The Electrochemical Society, 1964 - iopscience.iop.org
… Table II shows that the electrolysis of a 40% solution of AN in a concentrated aqueous solution of tetraethylammonium p-toluenesulfonate yielded ADN and no PN. The elimination of PN …
Number of citations: 338 iopscience.iop.org

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